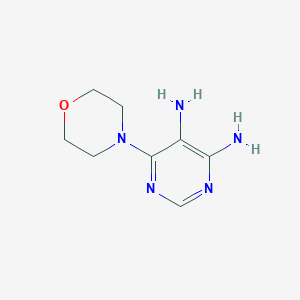

6-(4-morpholinyl)-4,5-pyrimidinediamine

Vue d'ensemble

Description

6-(4-morpholinyl)-4,5-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, making it an important target for cancer research. PD0325901 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mécanisme D'action

6-(4-morpholinyl)-4,5-pyrimidinediamine inhibits the activity of MEK1/2, which are upstream kinases in the MAPK pathway. By inhibiting MEK1/2, this compound prevents the activation of downstream kinases such as ERK1/2, which are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, and also inhibits angiogenesis and metastasis. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

6-(4-morpholinyl)-4,5-pyrimidinediamine has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its efficacy and mechanism of action. However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, which can complicate interpretation of results. It is also relatively expensive, which can limit its use in some labs.

Orientations Futures

There are a number of future directions for research on 6-(4-morpholinyl)-4,5-pyrimidinediamine. One area of interest is in combination therapy, where this compound is used in conjunction with other chemotherapeutic agents to increase efficacy. Another area of interest is in developing more specific inhibitors of the MAPK pathway, which may have fewer off-target effects. Finally, there is interest in developing this compound as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders.

Méthodes De Synthèse

6-(4-morpholinyl)-4,5-pyrimidinediamine can be synthesized using a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-chloro-3-nitrobenzyl alcohol, followed by reduction and subsequent reaction with morpholine. The final product is then purified using column chromatography.

Applications De Recherche Scientifique

6-(4-morpholinyl)-4,5-pyrimidinediamine has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to be particularly effective in inhibiting the growth of melanoma cells, which are known to have mutations in the MAPK pathway.

Propriétés

IUPAC Name |

6-morpholin-4-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTASUYICDQHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284920 | |

| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24957-90-2 | |

| Record name | NSC39844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)

![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)

![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)

![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)

![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)

![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)

![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)